Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core with a chlorine substituent at position 2 and a methyl ester at position 7. The chloro group enhances electrophilic reactivity, enabling nucleophilic substitution, while the ester group offers versatility for further derivatization . Notably, CymitQuimica lists its 4-chloro analogue as discontinued, underscoring the critical impact of substituent positioning on commercial viability .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)4-2-10-5-3-11-8(9)12-6(4)5/h2-3,10H,1H3 |
InChI Key |
SZLMNNNALJOJES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CN=C(N=C12)Cl |
Origin of Product |
United States |
Preparation Methods
Key Data:
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | DMSO | 97.6% |
| Catalyst | CuCl (0.4 eq) | |
| Temperature | 70°C | |
| Reaction Time | 12 hours |
Cyclization is followed by oxidation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran (THF) at 60°C, yielding 85% of the final product.
Nickel/Copper-Catalyzed Coupling Reactions
A novel approach in patent CN111303162B avoids palladium catalysts by employing nickel salts (e.g., NiCl₂) and cuprous halides (e.g., CuI). The coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid in ethanol at 65°C for 8 hours produces Formula I with 73.1% yield. Triphenylphosphine and N,N-diisopropylethylamine (DIPEA) are critical ligands and bases, respectively.
Reaction Optimization:
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Nickel Catalyst | NiCl₂ (0.003 eq) | +15% vs. NiBr₂ |
| Ligand | Triphenylphosphine (0.043 eq) | Prevents dehalogenation |
| Solvent | Ethanol | 73.1% vs. 68% (DMF) |
This method reduces costs by 40% compared to palladium-based routes.
Alternative Methods: Guanylation and Condensation
Early synthetic routes relied on guanylating agents to form the pyrimidine ring. Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (Compound 21) reacts with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea under basic conditions, followed by hydrolysis to yield the pyrrolopyrimidine core. However, this method suffers from low total yields (12% over three steps) due to challenging intermediate purification.
Industrial-Scale Production
Industrial protocols prioritize green chemistry:
-
Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction times by 50%.
-
Chromatography-Free Purification : Crystallization from ethanol/water mixtures achieves >99% purity.
-
Solvent Recycling : DMSO and THF are recovered at 95% efficiency.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is noted for its potential as an anti-cancer agent . Research indicates that compounds within the pyrrolo-pyrimidine class can inhibit specific enzymes involved in cancer cell proliferation. The presence of the chlorine atom in its structure enhances its pharmacological properties, making it a candidate for further development in oncology.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its ability to interact effectively with biological targets suggests potential applications in developing new antimicrobial agents.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods, which highlight its versatility for creating derivatives with enhanced biological activities. For instance, modifications to the carboxylate group can lead to compounds with improved efficacy against specific biological targets .
Synthetic Pathways
Recent advancements in synthetic methodologies have focused on using environmentally friendly conditions and catalysts. Techniques such as microwave-assisted synthesis and ultrasound have been explored to enhance yield and reduce reaction times in synthesizing pyrrolo-pyrimidine derivatives .
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies related to this compound:
Broader Implications in Drug Discovery
The structural characteristics of this compound make it a promising scaffold for drug discovery. Its derivatives are being explored not only for cancer treatment but also for their potential roles as antifungal , anti-inflammatory , and antioxidant agents . The ability of these compounds to act on multiple biological pathways enhances their attractiveness as multi-target drugs in therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, which is useful in the treatment of diseases such as cancer .
Comparison with Similar Compounds
Substituent Position and Halogen Variation
- Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 1420800-37-8): Substituents: Bromine at position 4, ethyl ester at position 7. Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity in cross-coupling reactions.
- 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2068150-40-1):
Ester Group Modifications
- tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: Substituents: Chlorine at position 2, tert-butyl ester at position 5. Position 5 esterification shifts the molecule’s polarity profile .
Complex Substituents and Ring Systems
- Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate: Substituents: 4-Chlorophenyl, dipentylamino, and phenyl groups. Key Differences: The additional aromatic and amino groups enhance π-π stacking and hydrogen-bonding capabilities, improving target affinity but complicating synthesis .
- Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate: Substituents: Thieno[2,3-d]pyrimidine core with propynyloxy and phenyl groups. Key Differences: The thieno-pyrimidine system introduces sulfur atoms, altering electronic properties. Crystal packing studies reveal C–H···O/N hydrogen bonds stabilizing the structure, suggesting higher melting points compared to pyrrolo-pyrimidines .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : Chlorine at position 2 (target compound) offers superior reactivity for nucleophilic aromatic substitution compared to bromine at position 4 .
- Solubility and Stability : Methyl esters (target) are more hydrolytically labile than ethyl or tert-butyl esters, impacting pharmacokinetics .
- Crystal Packing: Hydrogen-bonding patterns (e.g., C–H···O/N) in thieno-pyrimidines suggest robust crystal lattices, whereas pyrrolo-pyrimidines may exhibit greater conformational flexibility .
- Biological Activity : Fluorine and aromatic substituents enhance target binding and metabolic stability, as seen in pyrrolo[2,3-d]pyrimidine derivatives .
Biological Activity
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₆ClN₃O₂
- Molecular Weight : 211.61 g/mol
- CAS Number : 1352396-67-8
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor), Her2, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-dependent Kinase 2) with varying degrees of potency.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, a related compound (5k) has shown significant activity with IC₅₀ values ranging from 40 to 204 nM against multiple targets, comparable to established tyrosine kinase inhibitors like sunitinib (IC₅₀ = 261 nM) .
The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5k | HepG2 | 29 | Induces apoptosis via caspase activation |
| HeLa | 43.15 | Cell cycle arrest | |
| MDA-MB-231 | 59 | Apoptotic pathway modulation | |
| MCF-7 | Variable | Varies based on substitution pattern |
Case Studies
- Cytotoxicity in HepG2 Cells : A study showed that treatment with compound 5k resulted in a significant increase in apoptotic cells (9.74% compared to control at 0.29%) and necrotic cells (4.17% compared to control at 1.58%). The mechanism involved upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating the anti-apoptotic protein Bcl-2 .
- Targeted Enzyme Inhibition : Another investigation highlighted that methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives demonstrated selective inhibition against CDK2, which is crucial for cell cycle regulation. This finding suggests potential therapeutic applications in cancer treatment where CDK inhibitors are beneficial .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the pyrrolo[3,2-d]pyrimidine scaffold significantly influences biological activity. For example:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of 3-amino-2-cyanopyrrole derivatives using formamide or ammonium acetate under reflux conditions. For example, heating 3-amino-2-cyanopyrrole with formamide in DMF at 120°C for 6–8 hours yields the pyrrolo[3,2-d]pyrimidine core, followed by esterification with methyl chloroformate .
- Key Variables : Reaction time (6–8 hours), solvent polarity (DMF enhances cyclization), and temperature (reflux at ~120°C) critically affect purity and yield. Longer reaction times may lead to side products like hydrolyzed esters.
Q. How can the purity and structure of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl ester at δ ~3.9 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 252.1 for CHClNO) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Cl bond ~1.73 Å) and dihedral angles between fused rings (e.g., 5.8° deviation in pyrrolopyrimidine planes) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Biological Targets : The chlorinated pyrrolopyrimidine scaffold is a kinase inhibitor template. For example, analogous compounds (e.g., 1-(2-chloro-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone) bind to ATP pockets in kinases, disrupting oncogenic signaling .
- Functionalization : The methyl ester and chlorine substituents allow further derivatization (e.g., amidation, Suzuki coupling) to optimize solubility and target affinity .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s reactivity and intermolecular interactions?
- Crystal Packing Analysis : In related pyrrolopyrimidines, weak C–H···O hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.5–3.9 Å between aromatic rings) stabilize the crystal lattice. These interactions suggest preferential solid-state conformations that may influence solubility .
- Disorder in Structures : Some derivatives exhibit positional disorder in the pyrrolo ring (e.g., 0.077 Å deviation in atomic positions), requiring refinement with SHELXL or similar software .
Q. How can contradictory biological activity data be resolved for this compound?
- Case Study : If kinase inhibition assays show variability (e.g., IC ranging from 10 nM to 1 µM), consider:
- Protonation States : The chloropyrrolopyrimidine core may adopt tautomeric forms (e.g., 5H vs. 7H) under different pH conditions, altering binding .
- Solvent Effects : DMSO (common in assays) can stabilize non-bioactive conformers. Validate activity in aqueous buffers .
- Structural Optimization : Introduce substituents (e.g., methyl groups) to rigidify the scaffold and reduce conformational variability .
Q. What strategies optimize regioselectivity in functionalizing the pyrrolo[3,2-d]pyrimidine core?
- Directing Groups : The chlorine atom at position 2 directs electrophilic substitution to position 5. For example, Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) selectively modifies position 7 .
- Protection/Deprotection : Temporarily convert the methyl ester to a tert-butyl ester to prevent nucleophilic attack during amidation .
Q. How do computational methods enhance the design of derivatives with improved pharmacokinetics?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
